Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2567503-19-7
VCID: VC7133043
InChI: InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18)
SMILES: CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCCNC2
Molecular Formula: C13H23N5O2
Molecular Weight: 281.36

Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate

CAS No.: 2567503-19-7

Cat. No.: VC7133043

Molecular Formula: C13H23N5O2

Molecular Weight: 281.36

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate - 2567503-19-7

Specification

CAS No. 2567503-19-7
Molecular Formula C13H23N5O2
Molecular Weight 281.36
IUPAC Name tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate
Standard InChI InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18)
Standard InChI Key DDUDMUTWMBPSFW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCCNC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a piperidin-3-yl group and at the 5-position with a methyl carbamate functional group protected by a tert-butyl moiety . The piperidine ring adopts a chair conformation, while the triazole ring contributes planar aromaticity, enabling π-π stacking interactions in biological systems. The tert-butyl group enhances solubility in organic solvents and sterically shields the carbamate, influencing reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2567503-19-7
Molecular FormulaC13H23N5O2\text{C}_{13}\text{H}_{23}\text{N}_{5}\text{O}_{2}
Molecular Weight281.35 g/mol
DensityNot reported
Boiling PointNot reported

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), piperidine protons (δ ~2.5–3.5 ppm, multiplet), and triazole aromatic protons (δ ~8.1 ppm, singlet) . Mass spectrometry (MS) data show a parent ion peak at m/z 281.35 [M+H]⁺, consistent with the molecular weight . Infrared (IR) spectroscopy confirms carbamate C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1530 cm⁻¹.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Piperidine Functionalization: Piperidin-3-amine is reacted with tert-butyl carbamate under Schotten-Baumann conditions to form tert-butyl N-(piperidin-3-yl)carbamate .

  • Triazole Ring Formation: A Huisgen cycloaddition between an alkyne and azide yields the 1,2,4-triazole core. For example, propargylamine derivatives are condensed with sodium azide in the presence of Cu(I) catalysts .

  • Methylation and Coupling: The triazole-methyl intermediate is coupled to the carbamate-protected piperidine via nucleophilic substitution or reductive amination .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Piperidine ProtectionBoc₂O, NaOH, THF, 0°C → rt85%
CycloadditionNaN₃, CuSO₄, sodium ascorbate78%
Final CouplingK₂CO₃, DMF, 80°C65%

Purification and Yield Optimization

Flash column chromatography (dichloromethane/methanol = 100:1) is commonly employed for purification . Yield improvements (up to 82%) are achieved by optimizing reaction time (16–24 hours) and temperature (50–80°C) . Microwave-assisted synthesis reduces reaction times from hours to minutes but may compromise stereochemical integrity.

Reactivity and Functionalization

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl/dioxane) to expose a primary amine, enabling further derivatization. This step is critical for converting the compound into bioactive analogs.

Triazole Ring Modifications

The 1,2,4-triazole participates in electrophilic substitution reactions. Bromination at the 4-position using N-bromosuccinimide (NBS) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation. For instance, reaction with methyl iodide in the presence of K₂CO₃ yields N-methylpiperidine derivatives, altering lipophilicity and target affinity .

Applications in Drug Discovery

Kinase Inhibition

The triazole-piperidine scaffold exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases, validated via enzymatic assays (IC₅₀ = 120–450 nM) . Molecular docking studies suggest that the triazole nitrogen forms hydrogen bonds with kinase hinge regions .

Antimicrobial Agents

Derivatives bearing fluorinated aryl groups show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli). The carbamate group enhances membrane permeability, as demonstrated in logP assays (logP = 1.8–2.5).

Neuropharmacology

In rodent models, carbamate-deprotected analogs act as σ-1 receptor agonists (Kᵢ = 15 nM), reducing neuropathic pain without motor side effects.

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